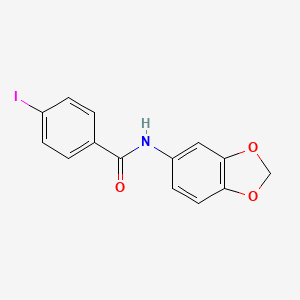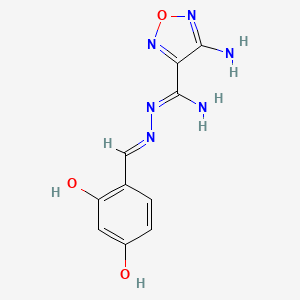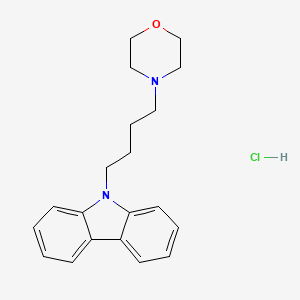![molecular formula C24H19N3O5S B6007095 (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B6007095.png)
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxy group, a nitrobenzyl group, and a phenylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached through a nucleophilic substitution reaction, where the nitrobenzyl chloride reacts with the thiazole derivative.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the thiazole derivative and an aldehyde in the presence of a base.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction with aniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene and nitrobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of methoxybenzaldehyde and phenylamino oxide derivatives.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one shares structural similarities with other thiazole derivatives, such as:
- **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(methylamino)-1,3-thiazol-4(5H)-one
- **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(ethylamino)-1,3-thiazol-4(5H)-one
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-31-21-13-16(11-12-20(21)32-15-17-7-5-6-10-19(17)27(29)30)14-22-23(28)26-24(33-22)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,25,26,28)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPNDFYWUSGCP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)

![3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)
![ethyl (4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6007064.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6007089.png)


![2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6007119.png)
![6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6007127.png)
